molecular formula C18H23ClN2O2S B2678850 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide CAS No. 953922-75-3

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide

Cat. No.: B2678850
CAS No.: 953922-75-3
M. Wt: 366.9
InChI Key: GJQSMZAVOJUSIL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethylaminophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group This is followed by the formation of the dimethylaminophenyl group through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts and solvents are used to optimize the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(3-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S/c1-21(2)18-10-8-15(9-11-18)6-4-12-20-24(22,23)14-16-5-3-7-17(19)13-16/h3,5,7-11,13,20H,4,6,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQSMZAVOJUSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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